
4,6-Dimethylpyridine-2-carbonitrile
Overview
Description
4,6-Dimethylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2 It is a derivative of pyridine, featuring two methyl groups at the 4 and 6 positions and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethylpyridine-2-carbonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms by a cyanide ion. For instance, 2-halopyridines containing a nitrile group at the 3 position can be used as starting materials.
Another method involves the conversion of derivatives of pyridine-2,3-dicarboxylic acid. This approach, however, is not suitable for the preparation of alkyl-substituted pyridine-2,3-dicarbonitriles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal cyanides and controlled reaction environments are crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and sulfonates.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide (K3[Fe(CN)6]) is commonly used for oxidation reactions.
Nucleophiles: N-acylhydrazines and other nucleophiles can react with the nitrile group under suitable conditions.
Major Products
Scientific Research Applications
Scientific Research Applications of 4,6-Dimethylpyridine-2-carbonitrile
This compound, a heterocyclic organic compound with the molecular formula , has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is a derivative of pyridine, characterized by two methyl groups at the 4 and 6 positions and a nitrile group at the 2 position.
Applications in Chemistry
This compound serves as a precursor in the synthesis of various heterocyclic compounds and dyes. It can be synthesized through nucleophilic substitution of halogen atoms by a cyanide ion, using 2-halopyridines containing a nitrile group at the 3 position as starting materials. Another method involves converting derivatives of pyridine-2,3-dicarboxylic acid, although this approach is unsuitable for preparing alkyl-substituted pyridine-2,3-dicarbonitriles.
Applications in Biology and Medicine
The compound and its derivatives are studied for their potential biological activities, including anti-HIV properties and applications in photodynamic therapy. Its oxidation products, such as bis(3-cyanopyridin-2-yl) disulfides, show an affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function.
Industrial Applications
This compound is used in producing functional materials for solar energy devices, color monitors, and laser systems for information storage. Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity, with the use of metal cyanides and controlled reaction environments being crucial for efficient production.
Chemical Reactions
This compound undergoes various chemical reactions, including oxidation and nucleophilic substitution. It can be oxidized to form disulfides and sulfonates, with potassium ferricyanide () commonly used as an oxidizing agent. The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives, with N-acylhydrazines and other nucleophiles reacting with the nitrile group under suitable conditions.
Mechanism of Action
The mechanism of action of 4,6-Dimethylpyridine-2-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its oxidation products, such as bis(3-cyanopyridin-2-yl) disulfides, exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function . The presence of donor atoms (N, S) in its structure allows it to act as a ligand for the preparation of complex compounds with metals .
Comparison with Similar Compounds
4,6-Dimethylpyridine-2-carbonitrile can be compared with other similar compounds, such as:
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile: This compound features a hydroxyl group instead of a nitrile group at the 3 position.
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: This compound has a chlorine atom at the 2 position, leading to distinct chemical properties and uses.
Biological Activity
4,6-Dimethylpyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The biological effects of this compound and its derivatives have been explored in various studies, revealing potential applications in pharmacology, particularly in the treatment of cancer, neurological disorders, and as antimicrobial agents.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives, which are known for their ability to interact with biological targets due to their nitrogen-containing heterocyclic structure. The presence of the cyano group (-C≡N) enhances its reactivity and potential for biological activity.
Biological Activities
1. Anticancer Activity:
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that modifications to the pyridine structure can lead to compounds that inhibit the growth of various cancer cell lines. In one study, the synthesis of 2-chloro-4,6-dimethylpyridine-3-carbonitrile derivatives resulted in compounds that demonstrated significant antitumor activity against specific cancer types .
2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyridine ring can enhance antimicrobial efficacy .
3. Neuropharmacological Effects:
this compound and its derivatives have been investigated for their neuropharmacological effects. Some compounds derived from this structure have been reported to exhibit anticonvulsant and antiarrhythmic activities. For example, certain modifications have been linked to enhanced activity in models of epilepsy and cardiac arrhythmias .
Case Study 1: Antitumor Evaluation
A study conducted by Waly et al. focused on the synthesis and evaluation of various pyridine derivatives, including this compound. The results indicated that specific modifications led to enhanced anticancer activity against human cancer cell lines. The study highlighted the importance of structural modifications in developing effective anticancer agents .
Case Study 2: Antimicrobial Screening
In another investigation, a series of 4,6-dimethylpyridine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how different substituents on the pyridine ring affect biological activity:
Substituent | Biological Activity | Effectiveness |
---|---|---|
-Cl | Antitumor | High |
-OH | Antimicrobial | Moderate |
-CH₃ | Neuroprotective | Variable |
These findings emphasize the importance of chemical modifications in enhancing the biological properties of pyridine derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-Dimethylpyridine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyridine-carbonitrile derivatives often employs multi-step reactions. For example, Knovenagel condensation with aldehydes and malononitrile in methanol under basic catalysis (e.g., NaOH) is a foundational approach, followed by cyclization in toluene at elevated temperatures . However, microwave-assisted synthesis has emerged as a faster alternative, reducing reaction times from hours to minutes while improving yields by minimizing side reactions. Solvent choice (polar vs. non-polar) and catalyst selection (homogeneous vs. heterogeneous) critically impact regioselectivity and purity .
Q. How is spectroscopic analysis applied to confirm the structure of this compound?
- Methodological Answer : Structural confirmation relies on complementary techniques:
- IR Spectroscopy : The nitrile group (-C≡N) exhibits a sharp peak near 2220–2225 cm⁻¹, while methyl groups show C-H stretching at ~2850–2960 cm⁻¹ .
- ¹H NMR : Methyl protons at positions 4 and 6 appear as singlets (δ 2.3–2.5 ppm), and aromatic protons resonate as a singlet (δ 7.5–8.0 ppm) due to symmetry .
- XRD : Crystallographic data resolve spatial arrangements, distinguishing regioisomers and validating substitution patterns .
Q. What are the key physicochemical properties of this compound relevant to solubility and reactivity?
- Methodological Answer : The nitrile group enhances polarity, making the compound moderately soluble in polar aprotic solvents (e.g., DMF, DMSO). Methyl groups reduce solubility in water but improve lipophilicity, which is critical for biological membrane penetration in pharmacological studies . Reactivity at the nitrile site allows functionalization via nucleophilic addition or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for derivatization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms for nitrile-containing pyridine derivatives?
- Methodological Answer : Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) require kinetic isotope effect (KIE) studies and computational modeling (DFT). For instance, deuterium labeling at methyl groups can clarify hydrogen abstraction steps in radical-mediated syntheses . Comparative analysis of byproducts via LC-MS or GC-MS under varying conditions (temperature, solvent polarity) also identifies dominant pathways .
Q. What strategies optimize regioselectivity in the functionalization of this compound?
- Methodological Answer : Regioselective functionalization is achieved through:
- Directed Metalation : Using LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, guided by steric hindrance from methyl groups .
- Protecting Groups : Temporary protection of the nitrile moiety with trimethylsilyl groups prevents unwanted side reactions during electrophilic substitutions .
- Catalytic Systems : Pd/Cu bimetallic catalysts enhance cross-coupling efficiency at the 2-position, as demonstrated in analogous pyridine-carbonitrile derivatives .
Q. How do electronic and steric effects of substituents influence the biological activity of this compound derivatives?
- Methodological Answer : Methyl groups at positions 4 and 6 increase steric bulk, reducing binding affinity to certain enzyme active sites but improving metabolic stability. Electron-withdrawing substituents (e.g., -NO₂) at the 3-position enhance electrophilicity, potentiating interactions with nucleophilic residues in target proteins . Quantitative Structure-Activity Relationship (QSAR) models, validated through docking studies, can predict modifications for optimized anticancer or antimicrobial activity .
Q. What analytical approaches address challenges in quantifying trace impurities in this compound samples?
- Methodological Answer : High-resolution LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) detects impurities at ppm levels. For isomers, chiral HPLC with cellulose-based stationary phases resolves enantiomeric contaminants. Validation follows ICH guidelines, ensuring limits of detection (LOD) ≤ 0.1% .
Q. Data Contradiction and Reproducibility
Q. Why do synthetic yields of this compound vary across studies, and how can reproducibility be improved?
- Methodological Answer : Yield discrepancies arise from subtle differences in catalyst purity, solvent drying, or oxygen/moisture exclusion. Standardizing anhydrous conditions (e.g., Schlenk line techniques) and reporting detailed experimental parameters (e.g., microwave power settings, ramp rates) enhance reproducibility. Collaborative inter-laboratory validation using shared reagent batches further mitigates variability .
Q. How should researchers interpret conflicting spectroscopic data for pyridine-carbonitrile derivatives?
- Methodological Answer : Contradictions in NMR shifts may stem from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or pH-dependent tautomerism. Redoing experiments with standardized solvents and referencing internal standards (e.g., TMS) ensures consistency. For ambiguous cases, 2D NMR (e.g., HSQC, HMBC) clarifies through-bond correlations .
Properties
IUPAC Name |
4,6-dimethylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFRWFUYNPZERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497365 | |
Record name | 4,6-Dimethylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7584-11-4 | |
Record name | 4,6-Dimethylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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